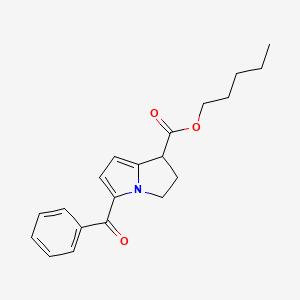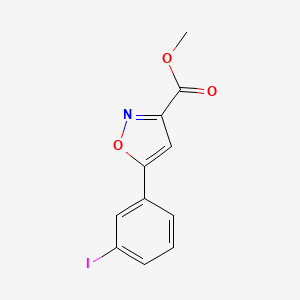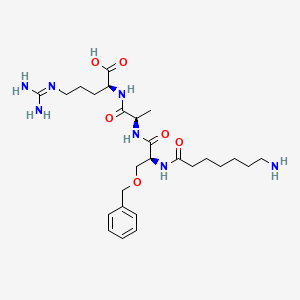
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for amino groups, and benzyl (Bn) for hydroxyl groups.
Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are removed with piperidine.
Final Assembly: The final peptide is assembled by sequentially adding each protected amino acid, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the coupling and deprotection steps. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amino groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学研究应用
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(7-Aminoheptanoyl)-L-seryl-D-alanyl-L-ornithine: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-L-ornithine: Contains a different stereochemistry, which can influence its biological activity.
Uniqueness
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
646031-09-6 |
|---|---|
分子式 |
C26H43N7O6 |
分子量 |
549.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)-3-phenylmethoxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H43N7O6/c1-18(23(35)33-20(25(37)38)12-9-15-30-26(28)29)31-24(36)21(17-39-16-19-10-5-4-6-11-19)32-22(34)13-7-2-3-8-14-27/h4-6,10-11,18,20-21H,2-3,7-9,12-17,27H2,1H3,(H,31,36)(H,32,34)(H,33,35)(H,37,38)(H4,28,29,30)/t18-,20+,21+/m1/s1 |
InChI 键 |
WEEGWHNFMFHDCD-GIVPXCGWSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)CCCCCCN |
规范 SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)CCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



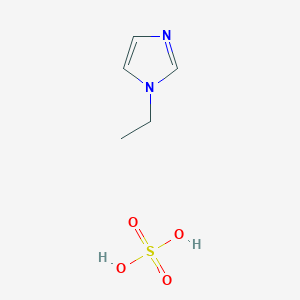
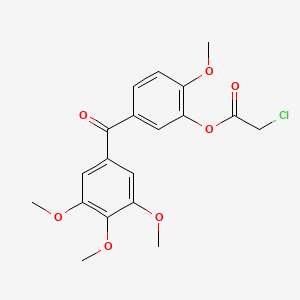

![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)


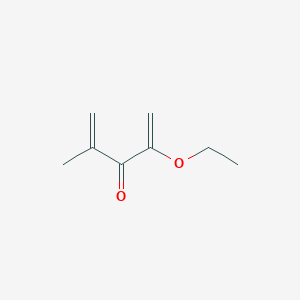
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
